molecular formula C21H16N2O4 B2356847 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 320342-90-3

3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

Cat. No.: B2356847
CAS No.: 320342-90-3
M. Wt: 360.369
InChI Key: NRGSUXPIXSRJFZ-UHFFFAOYSA-N
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Description

3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a chemical compound for research use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals. The compound features an isoxazole ring, a five-membered heterocycle recognized for its significant potential in medicinal chemistry research . Isoxazole derivatives are a subject of extensive investigation due to a wide spectrum of reported biological activities, including antibacterial , anti-inflammatory , and anticancer properties . The presence of both a fused pyrrolidine-dione system and furan substituent on the isoxazole core makes this a structurally complex molecule of interest for further exploration in drug discovery and development. Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for developing novel biologically active molecules. The compound is supplied with a certificate of analysis to ensure identity and purity for your research requirements.

Properties

IUPAC Name

3-(furan-2-yl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20-17-18(16-12-7-13-26-16)23(15-10-5-2-6-11-15)27-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGSUXPIXSRJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Cycloaddition Reactions

The [3+2] cycloaddition between nitrile oxides and dipolarophiles is a cornerstone for constructing the isoxazole core. For example, copper(I)-catalyzed reactions between in situ-generated nitrile oxides and terminal alkynes yield 3,5-disubstituted isoxazoles with high regioselectivity. This method, pioneered by Hansen et al., employs CuI (5 mol%) in dichloromethane at room temperature, achieving yields exceeding 80%. Similarly, indanone-derived nitrones undergo cycloaddition with electron-deficient alkynes (e.g., diethyl acetylenedicarboxylate) under mild conditions to form spirocyclic isoxazolines, a strategy applicable to the tetrahydro-pyrrolo[3,4-d]isoxazole scaffold.

Table 1: Cycloaddition Methods for Isoxazole Synthesis
Reagents Conditions Yield (%) Selectivity Reference
CuI, nitrile oxides, alkynes RT, CH₂Cl₂, 12 h 80–92 High
DEAD, nitrones DCM, 25°C, 6 h 85–90 Moderate
HTIB, aldoximes CH₃CN, 60°C, 3 h 75–88 High

Multi-Step Organic Synthesis

The pyrrolo[3,4-d]isoxazole system often requires sequential ring-forming steps. A representative route involves:

  • Formation of the pyrrolidine ring : β-Diketones react with hydroxylamine hydrochloride under acidic conditions to generate isoxazole-4,6-dione intermediates.
  • Functionalization : Furan-2-yl and phenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For instance, palladium-catalyzed cross-coupling of brominated intermediates with arylboronic acids installs the 2,5-diphenyl substituents.
Table 2: Multi-Step Synthesis Optimization
Step Reaction Key Reagents Yield (%)
1 Isoxazole ring formation β-diketone, NH₂OH·HCl 65–78
2 Furan incorporation Furan-2-boronic acid, Pd(OAc)₂ 70–82
3 Phenyl functionalization PhB(OH)₂, K₂CO₃ 68–75

Catalytic and Green Chemistry Approaches

Recent advances prioritize sustainability. Pérez et al. demonstrated that choline chloride-urea deep eutectic solvents (DES) enable regioselective isoxazole synthesis from aldehydes and alkynes at 80°C, eliminating hazardous solvents. Similarly, ultrasound-assisted methods reduce reaction times from hours to minutes while maintaining yields above 85%.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance cycloaddition kinetics, while elevated temperatures (80–100°C) improve yields in multi-step sequences. However, excessive heat promotes side reactions, necessitating precise control.

Catalyst Screening

Copper and palladium catalysts dominate, but DBU (1,8-diazabicycloundec-7-ene) has emerged as a metal-free alternative for nitrile oxide-alkyne cycloadditions, achieving 78–90% yields.

Industrial-Scale Production Considerations

Scaling laboratory methods requires:

  • Continuous flow systems : Mitigate exothermic risks during nitrile oxide generation.
  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity, while chromatography remains cost-prohibitive for large batches.

Recent Advances and Alternative Approaches

  • Ionic liquid-mediated synthesis : Valizadeh et al. reported 90–94% yields using [BMIM]BF₄, enabling catalyst recycling.
  • Photocatalytic methods : Visible light-driven cycloadditions reduce energy consumption, though yields remain suboptimal (50–65%).

Chemical Reactions Analysis

Types of Reactions

3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could lead to the formation of tetrahydro derivatives.

Scientific Research Applications

Scientific Research Applications

3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is primarily used as a building block in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

Biology Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine Research is ongoing to explore its potential as a drug candidate for various diseases due to its biological activity. Similar isoxazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms often involving apoptosis induction and cell cycle arrest. Compounds with structural similarities have also demonstrated effectiveness against bacterial strains through the inhibition of bacterial growth.

Industry It can be used to develop new materials with specific properties, such as semiconductors or polymers. It can also be used as a light-emitting material in OLED panels .

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Oxidation The compound can be oxidized to form different derivatives, depending on the oxidizing agent used. Oxidizing agents such as potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3 can be used.

Reduction Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4 can be used.

Substitution The compound can participate in substitution reactions where one functional group is replaced by another. Substitution reagents such as halogens Cl2Cl_2, Br2Br_2 or nucleophiles NH3NH_3, OHOH^- can be used.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could lead to the formation of tetrahydro derivatives.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Compound NameStructural FeaturesBiological Activity
2,5-Diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dioneLacks furan; similar core structureAnticancer activity
3-(5-Bromo-2-hydroxyphenyl)-tetrahydro-pyrrolo[3,4-d]isoxazoleContains bromo substituent; similar coreAntimicrobial properties
3-(4-Fluorophenyl)-5-(4-nitrophenyl)-tetrahydro-pyrrolo[3,4-d]isoxazoleFluorine and nitro substituents; similar coreAnti-inflammatory effects

Properties

This compound has various identifying properties:

  • IUPAC Name: 3-(furan-2-yl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
  • InChI: InChI=1S/C21H16N2O4/c24-20-17-18(16-12-7-13-26-16)23(15-10-5-2-6-11-15)27-19(17)21(25)22(20)14-8-3-1-4-9-14/h1-13,17-19H
  • InChI Key: NRGSUXPIXSRJFZ-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CO5
  • Molecular Formula: C21H16N2O4
  • Molecular Weight: 360.4 g/mol

Mechanism of Action

The mechanism of action of 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids in the cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione lies in its specific combination of furan, pyrrolo, and isoxazole rings, which imparts distinct chemical and biological properties

Biological Activity

3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused isoxazole and pyrrolidine ring system, contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H16N2O4. The presence of the furan moiety enhances its aromatic properties, while the diphenyl groups increase its potential for various applications in drug design and development.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Cycloaddition reactions involving β-diketones and hydroxylamines.
  • Nucleophilic substitution reactions which allow for the introduction of various substituents that can modulate biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2,5-Diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dioneLacks furan; similar core structureAnticancer activity
3-(5-Bromo-2-hydroxyphenyl)-tetrahydro-pyrrolo[3,4-d]isoxazoleContains bromo substituent; similar coreAntimicrobial properties
3-(4-Fluorophenyl)-5-(4-nitrophenyl)-tetrahydro-pyrrolo[3,4-d]isoxazoleFluorine and nitro substituents; similar coreAnti-inflammatory effects

Preliminary studies suggest that this compound may interact with specific enzymes and receptors involved in disease pathways. For instance:

  • Anticancer Activity : Similar isoxazole derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with structural similarities have demonstrated effectiveness against bacterial strains through inhibition of bacterial growth.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of isoxazole derivatives on human cancer cell lines reported that certain derivatives exhibited IC50 values as low as 3.8 µM against T. cruzi, indicating strong anticancer potential .
  • Anti-inflammatory Effects : Another research highlighted that compounds within the same structural class significantly inhibited pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione?

The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Precursor assembly : Reacting furan-2-carboxylic acid derivatives with diphenyl-substituted amines under catalytic conditions to form the pyrrolo-isoxazole core .
  • Cyclization : Using reagents like POCl₃ or DCC to facilitate ring closure, followed by purification via column chromatography .
  • Validation : Confirming intermediate structures using NMR and mass spectrometry before proceeding to final steps .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., phenyl vs. furan groups) and stereochemistry .
  • X-ray crystallography : To confirm the tetrahydro-pyrrolo-isoxazole scaffold’s spatial arrangement, especially for chiral centers .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation (e.g., expected m/z ~447.91 for C₂₅H₂₂ClN₃O₃ derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during synthesis?

Methodological adjustments include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors, while reducing side reactions .
  • Catalyst screening : Testing Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How should discrepancies in reported biological activities (e.g., enzyme inhibition) be resolved?

Contradictions may arise from:

  • Assay variability : Differences in enzyme sources (e.g., human vs. murine) or buffer conditions (pH, ionic strength) .
  • Structural analogs : Comparing activity data with closely related compounds (e.g., 5-benzyl-3-(2,4-dichlorophenyl) derivatives) to identify substituent-specific effects .
  • Dose-response validation : Repeating experiments across a broader concentration range (e.g., 0.1–100 μM) to confirm IC₅₀ consistency .

Q. What computational methods predict the compound’s interactions with biological targets?

Advanced strategies include:

  • Molecular docking : Using software like AutoDock Vina to model binding poses with proteins (e.g., kinases or GPCRs) .
  • QSAR modeling : Correlating substituent electronic properties (Hammett constants) with activity trends observed in triazole derivatives .
  • MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

Recommendations include:

  • Detailed protocols : Publishing exact molar ratios (e.g., 1:1.2 for amine:acid coupling) and purification thresholds (HPLC purity >95%) .
  • Batch-to-batch analysis : Comparing NMR spectra and melting points across multiple syntheses to identify impurities .
  • Open-data sharing : Depositing crystallographic data (e.g., CCDC entries) for public validation .

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